Scientific Field: Organic Chemistry
Summary of Application: Benzenamine, sulfate (2:1) is used in the selective synthesis of N-arylbenzene-1,2-diamines.
Methods of Application: The synthesis is achieved through the 365 nm irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid under ambient nitrogen conditions in a quartz tube for 2.5 hours.
Results or Outcomes: The irradiation process provides a simple preparation procedure and the good stability of symmetrical azobenzenes as starting materials.
Scientific Field: Microbiology
Summary of Application: Benzenamine, sulfate (2:1) has been found to have strong inhibitory effects on the mycelial growth of Aspergillus flavus.
Methods of Application: The applied concentrations of benzenamine were 25, 50, 100, 200, and 400 µL/L. The study investigated the inhibitory effect of benzenamine on the toxigenicity and virulence of A.
Results or Outcomes: Benzenamine exhibited great capacity to combat A.
Scientific Field: Textile Industry
Summary of Application: Benzenamine, sulfate (2:1) is used in the production of dyes and in the dyeing and printing of plant fiber textiles.
Results or Outcomes: The use of Benzenamine, sulfate (2:1) in these applications contributes to the coloration and pattern creation in textiles.
Scientific Field: Analytical Chemistry
Summary of Application: Benzenamine, sulfate (2:1) is used as an analytical reagent and in organic synthesis.
Results or Outcomes: The use of Benzenamine, sulfate (2:1) in these applications contributes to the analysis of chemical substances and the synthesis of new organic compounds.
Summary of Application: Benzenamine, sulfate (2:1) is used in the sulfonation of benzene.
Methods of Application: The reaction can be carried out in two ways:
Results or Outcomes: The product of this reaction is benzenesulfonic acid.
Summary of Application: Benzenamine, sulfate (2:1) is used as an analytical reagent.
Results or Outcomes: The use of Benzenamine, sulfate (2:1) in these applications contributes to the analysis of chemical substances.
Aniline, chemically known as phenylamine, is an aromatic amine characterized by the presence of an amino group (-NH₂) attached to a phenyl group. When aniline interacts with sulfuric acid, it forms anilinium hydrogen sulfate. This compound is significant in organic chemistry due to its role in various
The reaction between aniline and sulfuric acid primarily leads to the formation of anilinium hydrogen sulfate through protonation of the amino group:
Aniline and its derivatives exhibit various biological activities. Aniline itself is known for its potential toxicity and carcinogenic properties. Its metabolites can interfere with biological processes, leading to adverse health effects. For instance, exposure to aniline may cause methemoglobinemia, a condition where hemoglobin is unable to effectively release oxygen to body tissues. The biological implications of aniline are significant in toxicology and environmental health studies.
Aniline can be synthesized through several methods:
When synthesizing anilinium hydrogen sulfate, concentrated sulfuric acid is added to aniline under controlled conditions to ensure complete protonation.
Aniline and its derivatives have numerous applications:
Several compounds share structural similarities with aniline and exhibit unique properties:
Compound | Structure | Unique Properties |
---|---|---|
Benzylamine | C₆H₅CH₂NH₂ | More reactive than aniline due to alkyl substitution. |
Toluidine (o-, m-, p-) | C₆H₄(NH₂)(CH₃) | Methyl groups increase electron density, enhancing reactivity. |
Phenethylamine | C₆H₅CH₂CH₂NH₂ | Used in pharmaceuticals; has psychoactive properties. |
Diphenylamine | (C₆H₅)₂NH | Used as a stabilizer in rubber; less soluble than aniline. |
Aniline's unique properties stem from its specific amino group positioning on the benzene ring, which influences its reactivity and biological activity compared to these similar compounds.
Aniline, first isolated in 1826 by Otto Unverdorben, became a linchpin of the synthetic dye industry after William Perkin’s 1856 discovery of mauveine. Its derivatives revolutionized textile coloring and pharmaceuticals, with sulfanilic acid emerging as a key intermediate in dye production. The collaboration between academia and industry, particularly in Germany, propelled aniline chemistry into mainstream manufacturing, exemplified by BASF’s rise as a chemical giant.
Aniline (C₆H₅NH₂) is a weakly basic aromatic amine (pKₐ = 4.6) with a planar geometry due to resonance between the nitrogen lone pair and benzene π-system. This conjugation increases electron density at the ortho and para positions, directing electrophilic substitution. Key properties include:
Property | Value |
---|---|
Molecular Weight | 93.13 g/mol |
Boiling Point | 184°C |
Density | 1.02 g/cm³ |
Solubility in H₂SO₄ | Forms anilinium sulfate |
The C–N bond length (1.41 Å) reflects partial π-bonding, contrasting with aliphatic amines (1.47 Å).
Sulfuric acid (H₂SO₄) serves dual roles:
Aniline’s weak basicity stems from delocalization of the nitrogen lone pair into the benzene ring. In H₂SO₄, protonation forms anilinium hydrogen sulfate (C₆H₅NH₃⁺HSO₄⁻), which dehydrates upon heating to yield sulfanilic acid (Figure 1):
Reaction Pathway
Sulfanilic acid (annual demand: ~4 billion kg) is pivotal for:
Anilinium hydrogen sulfate represents a fundamental organic-inorganic salt formed through the acid-base reaction between aniline and sulfuric acid [1]. The compound possesses the molecular formula C₆H₈N⁺·HSO₄⁻, with a molecular weight of 191.20 grams per mole [1] [2]. The structural arrangement consists of a protonated aniline molecule (anilinium cation) paired with a hydrogen sulfate anion [1].
The anilinium cation C₆H₅NH₃⁺ forms when the amino group of aniline accepts a proton from sulfuric acid, resulting in a positively charged nitrogen center [4]. The benzene ring maintains its aromatic character while the nitrogen atom adopts a tetrahedral geometry with three hydrogen atoms attached [1]. The hydrogen sulfate anion HSO₄⁻ retains one acidic proton, distinguishing it from the fully deprotonated sulfate ion [1].
Crystal structure analysis reveals that the asymmetric unit contains two anilinium cations and two hydrogen sulfate anions, which are interconnected through extensive hydrogen bonding networks [1]. The compound crystallizes in the orthorhombic crystal system with space group Pca2₁ [1] [9].
The anilinium hydrogen sulfate salt exhibits pronounced ionic character due to the complete proton transfer from sulfuric acid to the aniline molecule [1] [4]. The formation of discrete C₆H₅NH₃⁺ and HSO₄⁻ ions establishes the ionic nature of this compound [1]. The anilinium cation carries a formal positive charge localized on the nitrogen atom, while the hydrogen sulfate anion bears a negative charge distributed across the sulfate oxygens [1].
The ionic bonding between the cation and anion is primarily electrostatic in nature, supplemented by extensive hydrogen bonding interactions [1]. The protonation of aniline significantly alters its electronic properties compared to the neutral molecule [28]. Unlike neutral aniline, the protonated form cannot participate in resonance delocalization with the benzene ring due to the absence of lone pair electrons on nitrogen [29] [30].
The ionic character is further evidenced by the compound's high melting point and water solubility characteristics typical of ionic salts [10]. The electrostatic interactions between oppositely charged ions contribute to the overall stability of the crystal lattice [1].
Comprehensive crystallographic analysis of anilinium hydrogen sulfate has been conducted using single-crystal X-ray diffraction techniques [1] [9]. The compound crystallizes in the orthorhombic crystal system with space group Pca2₁ (space group number 29) [1] [9]. The unit cell parameters are precisely determined as: a = 14.3201(2) Å, b = 9.0891(3) Å, and c = 12.8771(2) Å [1] [9]. All angles (α, β, γ) equal 90°, consistent with the orthorhombic symmetry [1].
Parameter | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | Pca2₁ |
a (Å) | 14.3201(2) |
b (Å) | 9.0891(3) |
c (Å) | 12.8771(2) |
Volume (ų) | 1676.04(7) |
Z | 8 |
Density (Mg m⁻³) | 1.516 |
The unit cell volume measures 1676.04(7) ų with eight formula units per unit cell (Z = 8) [1] [9]. The calculated density is 1.516 Mg m⁻³ [1]. The crystal structure was determined at room temperature (293 K) using molybdenum Kα radiation (λ = 0.71073 Å) [1].
Refinement statistics indicate high-quality structural determination with a final R factor of 0.041 for reflections with I > 2σ(I) [1]. The structure exhibits 16963 measured reflections, yielding 4641 independent reflections [1]. The Flack parameter of 0.08(9) confirms the absolute structure determination [1].
The reaction between aniline and sulfuric acid can produce salts with different stoichiometric ratios depending on the reaction conditions and molar ratios of reactants [15] [16] [19]. Two primary stoichiometric variants are well-documented in the literature [14] [15] [16].
The 1:1 stoichiometric variant, anilinium hydrogen sulfate, forms when equimolar amounts of aniline and sulfuric acid react [15]. This compound has the molecular formula C₆H₅NH₃⁺·HSO₄⁻ with a molecular weight of 191.21 grams per mole [2] [15]. The CAS registry number for this compound is 2424-53-5 [3] [15].
In this stoichiometry, each aniline molecule accepts one proton from sulfuric acid, resulting in the formation of anilinium cations paired with hydrogen sulfate anions [4] [15]. The hydrogen sulfate anion retains one acidic proton, maintaining its HSO₄⁻ charge state [1]. This variant is also commonly referred to as aniline bisulfate or aniline hydrogen sulfate [15] [19].
The 2:1 stoichiometric variant, dianilinium sulfate, forms when two moles of aniline react with one mole of sulfuric acid [14] [16] [19]. This compound possesses the molecular formula (C₆H₅NH₃⁺)₂·SO₄²⁻ with a molecular weight of 284.33 grams per mole [14] [16] [19]. The CAS registry number is 542-16-5 [16] [19].
In this configuration, sulfuric acid donates both of its protons to two separate aniline molecules, generating two anilinium cations for each sulfate anion [14] [16]. The sulfate anion carries a full negative charge (SO₄²⁻) having lost both acidic protons [14] [16]. Alternative names include aniline sulfate, benzenamine sulfate, and dianilinium sulfate [16] [19].
The crystal structure of anilinium hydrogen sulfate is characterized by extensive three-dimensional hydrogen bonding networks that provide structural stability and define the packing arrangement [1] [6]. All hydrogen atoms covalently bonded to nitrogen atoms in the anilinium cations participate in hydrogen bonding interactions with oxygen atoms of the hydrogen sulfate anions [1].
Hydrogen Bond | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
---|---|---|---|---|
N1A—H11⋯O1A | 0.89 | 1.95 | 2.821(2) | 167 |
N1A—H22⋯O3B | 0.89 | 1.95 | 2.817(4) | 163 |
N1A—H33⋯O2B | 0.89 | 2.01 | 2.884(3) | 169 |
N1B—H1⋯O1B | 0.89 | 1.94 | 2.828(3) | 175 |
O4A—H4⋯O3B | 0.82 | 1.79 | 2.603(4) | 175 |
O4B—H44⋯O3A | 0.82 | 1.84 | 2.635(4) | 163 |
The hydrogen bonding pattern includes both cation-anion (N—H⋯O) and anion-anion (O—H⋯O) interactions [1]. Strong O—H⋯O hydrogen bonds between hydrogen sulfate anions generate infinite chains running parallel to the crystallographic a-axis direction [1]. These anion-anion interactions form C₂²(8) chain motifs according to graph set notation [1].
The N—H⋯O hydrogen bonds between anilinium cations and hydrogen sulfate anions create four and five-centered hydrogen bonding patterns, forming C₄⁴(10) infinite chains along the c-direction [1]. The intersection of these hydrogen bonding chains generates zigzag layers parallel to the ac plane [1]. The crossing of these chains creates various ring motifs with R₃³(10) and R₅⁴(16) graph set descriptors [1].
The anilinium cation in anilinium hydrogen sulfate does not exhibit zwitterionic character, as the positive charge is localized on the nitrogen atom without compensating negative charge elsewhere in the molecule [26] [29] [30]. However, related anilinium sulfonate compounds can demonstrate zwitterionic behavior when the sulfonate group is directly attached to the aromatic ring [26].
The anilinium cation C₆H₅NH₃⁺ lacks the ability to participate in resonance stabilization with the benzene ring due to the absence of lone pair electrons on the nitrogen atom [29] [30]. Upon protonation, the nitrogen atom in aniline loses its lone pair electrons, which are essential for resonance delocalization into the aromatic system [29] [30]. This fundamental difference distinguishes the anilinium cation from neutral aniline, which exhibits extensive resonance stabilization [31].
The protonated nitrogen adopts a tetrahedral geometry with three hydrogen atoms, preventing the planar arrangement necessary for effective orbital overlap with the benzene π-system [28]. Computational studies have confirmed that the anilinium cation does not show resonance effects, as the nitrogen cannot donate electron density to the aromatic ring [29] [30].
Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard